molecular formula C10H9N3O7 B1421977 N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 855223-18-6

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B1421977
CAS No.: 855223-18-6
M. Wt: 283.19 g/mol
InChI Key: PBSAFZNQZDBRJP-UHFFFAOYSA-N
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Description

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes a benzodioxin ring substituted with nitro groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 7 and 8 positions of the benzodioxin ring. The resulting dinitro compound is then subjected to acylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

    Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives of the benzodioxin ring.

Scientific Research Applications

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both nitro and acetamide groups on the benzodioxin ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds lacking these functionalities.

Properties

IUPAC Name

N-(5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSAFZNQZDBRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
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N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 3
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N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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